molecular formula C22H25N3O B2812598 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one CAS No. 847395-77-1

4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Cat. No.: B2812598
CAS No.: 847395-77-1
M. Wt: 347.462
InChI Key: HXFDEUCGDHJXHT-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrrolidinone moiety and a trimethylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by the cyclization of an appropriate amine with a diketone or ketoester under basic conditions.

    Coupling Reaction: The final step involves the coupling of the alkylated benzimidazole with the pyrrolidinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid for nitration.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
  • 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-dimethylphenyl)pyrrolidin-2-one
  • 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-3-one

Comparison

Compared to similar compounds, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is unique due to the specific positioning of the ethyl group on the benzimidazole ring and the trimethylphenyl group on the pyrrolidinone ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-5-24-19-9-7-6-8-18(19)23-22(24)17-12-20(26)25(13-17)21-15(3)10-14(2)11-16(21)4/h6-11,17H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFDEUCGDHJXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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